molecular formula C11H15NO B2704260 N-ethyl-2,4-dimethylbenzamide CAS No. 932780-89-7

N-ethyl-2,4-dimethylbenzamide

Cat. No.: B2704260
CAS No.: 932780-89-7
M. Wt: 177.247
InChI Key: HAQYKUSCMCCAAG-UHFFFAOYSA-N
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Description

N-ethyl-2,4-dimethylbenzamide is an organic compound with the molecular formula C11H15NO. It is a derivative of benzamide, where the benzene ring is substituted with ethyl and dimethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-2,4-dimethylbenzamide can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzoic acid with ethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, copper-based metal-organic frameworks have been employed to promote oxidative couplings, achieving high conversion rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-ethyl-2,4-dimethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to receptors or interacting with cellular components, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylbenzamide: A similar compound with two methyl groups instead of ethyl and dimethyl groups.

    N,N-diethylbenzamide: Another related compound with two ethyl groups.

Uniqueness

N-ethyl-2,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-ethyl-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-4-12-11(13)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQYKUSCMCCAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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